molecular formula C7H6ClNO B098679 4-Aminobenzoyl chloride CAS No. 16106-38-0

4-Aminobenzoyl chloride

Cat. No.: B098679
CAS No.: 16106-38-0
M. Wt: 155.58 g/mol
InChI Key: JCQPONUUPNAEGZ-UHFFFAOYSA-N
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Description

4-Aminobenzoyl chloride is an organic compound with the molecular formula C₇H₆ClNO. It is a derivative of benzoic acid, where the carboxyl group is replaced by a chloride group and an amino group is attached to the benzene ring. This compound appears as a colorless to pale yellow liquid and is known for its reactivity and utility in organic synthesis .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Aminobenzoyl chloride is typically synthesized from 4-aminobenzoic acid. The most common method involves the reaction of 4-aminobenzoic acid with thionyl chloride or phosphorus trichloride. The reaction is carried out under reflux conditions, where the acid is dissolved in an appropriate solvent such as chloroform, and thionyl chloride is added dropwise. The mixture is then heated to facilitate the conversion of the carboxyl group to a chloride group .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure to ensure safety and efficiency. The use of thionyl chloride is preferred due to its effectiveness in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions: 4-Aminobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Amides: Formed by reaction with amines.

    Esters: Formed by reaction with alcohols.

    Thioesters: Formed by reaction with thiols.

    4-Aminobenzyl Alcohol: Formed by reduction.

    4-Nitrobenzoyl Chloride: Formed by oxidation

Scientific Research Applications

4-Aminobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.

    Biology: Utilized in the preparation of biologically active molecules and as a reagent in biochemical assays.

    Medicine: Employed in the synthesis of drugs and prodrugs, particularly those targeting bacterial infections and cancer.

    Industry: Used in the production of polymers, resins, and other industrial chemicals .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both an amino group and a chloride group on the benzene ring. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-aminobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQPONUUPNAEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167057
Record name Benzoyl chloride, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16106-38-0
Record name Benzoyl chloride, 4-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016106380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 4-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Thionyl chloride (10 ml) was added to 4-aminobenzoic acid (1.0 g, 7.29 mmol) and the solution was heated to reflux for 16 hr. Thionyl chloride was removed under vacuum to yield 4-amino-benzoyl chloride (1.13 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is 4-Aminobenzoyl Chloride used in polymer synthesis?

A: this compound serves as a crucial monomer in the synthesis of various polymers, particularly polyamides. For instance, it is employed in the production of poly(p-benzamide), a high-strength fiber with exceptional thermal and mechanical properties [, ]. The polymerization process typically involves a condensation reaction, often in the presence of a base and a suitable solvent.

    Q2: Can this compound be used to synthesize compounds with potential biological activity?

    A: Yes, this compound can be utilized as a building block for synthesizing compounds with potential biological activity []. The presence of both an amine and an acyl chloride group allows for diverse chemical modifications, enabling the creation of molecules with varying functionalities.

    Q3: Are there challenges associated with using this compound in solution polymerization?

    A: Yes, certain solvents commonly used in polymer synthesis can pose challenges when working with this compound hydrochloride []. For instance, dimethylformamide (DMF) and N-methylpyrrolidone (NMP), known for their efficacy in polyamide synthesis, can lead to undesired condensation reactions with this compound hydrochloride. While polymerization can occur in tetramethylurea, the resulting polymer often exhibits low yield and molecular weight. These findings underscore the importance of careful solvent selection to optimize polymerization conditions.

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